

8-Azakinetin Riboside: A Technical Overview of Preclinical Cytotoxic Activity

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Compound of Interest

Compound Name: 8-Azakinetin riboside

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For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azakinetin riboside, a structural analog of the plant cytokinin kinetin riboside, has emerged as a molecule of interest due to its demonstrated cytotoxic effects against various human cancer cell lines. This technical guide provides a concise summary of the publicly available preclinical data on **8-Azakinetin riboside**, with a focus on its potential as an anti-cancer agent. This document outlines its chemical identity, summarizes the quantitative data on its cytotoxic activity, presents a generalized experimental protocol for assessing its effects, and visualizes its mechanism of action based on current understanding. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development.

Introduction

8-Azakinetin riboside is a synthetic nucleoside analog. Structurally, it is a derivative of kinetin riboside with a nitrogen atom substituted at the 8th position of the purine ring. While research on this specific compound is not extensive, preliminary in vitro studies have indicated its potential as a cytotoxic agent, warranting further investigation into its mechanism of action and therapeutic applications.

Chemical Information:

- Product Name: **8-Azakinetin riboside**
- CAS Number: 2347524-00-7[1][2]
- Molecular Formula: C₁₄H₁₆N₆O₅[1]
- Molecular Weight: 348.31 g/mol [1]

Potential Therapeutic Use: Cytotoxic Agent

The primary therapeutic potential of **8-Azakinetin riboside**, based on available data, lies in its cytotoxic activity against a range of human cancer cell lines.[2][3] This suggests its potential utility as an anti-cancer therapeutic.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of **8-Azakinetin riboside** against various human cancer cell lines and a normal human fetal lung fibroblast cell line (MRC-5) at different time points. The data indicates a time- and cell line-dependent cytotoxic effect.

Cell Line	Cancer Type	24 hours (μM)	48 hours (μM)	72 hours (μM)
HeLaWT	Cervical Cancer	>100	14.5	4.6
MCF7	Breast Cancer	27	4.3	3.8
Caco-2	Colorectal Adenocarcinoma	25	18.7	11.5
OVCAR-3	Ovarian Cancer	>100	76	1.1
MIAPaCa-2	Pancreatic Cancer	>100	2.8	1.1
MRC-5	Normal Lung Fibroblasts	100	11.7	4.6

Data sourced from ChemicalBook, citing TargetMol as the original source.[2]

Experimental Protocols

While specific, detailed experimental protocols for the above-cited data are not publicly available, a generalized methodology for a standard cytotoxicity assay to determine IC50 values is provided below.

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To determine the concentration of **8-Azakinetin riboside** that inhibits 50% of cell viability (IC50) in a panel of cell lines.

Materials:

- Human cancer cell lines (e.g., HeLaWT, MCF7, Caco-2, OVCAR-3, MIA PaCa-2) and a normal cell line (e.g., MRC-5).
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- **8-Azakinetin riboside** stock solution (dissolved in a suitable solvent like DMSO).
- 96-well cell culture plates.
- Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®).
- Microplate reader.
- Standard laboratory equipment for cell culture.

Procedure:

- **Cell Seeding:** Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** A serial dilution of **8-Azakinetin riboside** is prepared in cell culture medium. The concentrations can range from 0 to 100 µM, as indicated in the available data. [2] The medium from the cell plates is replaced with the medium containing the various

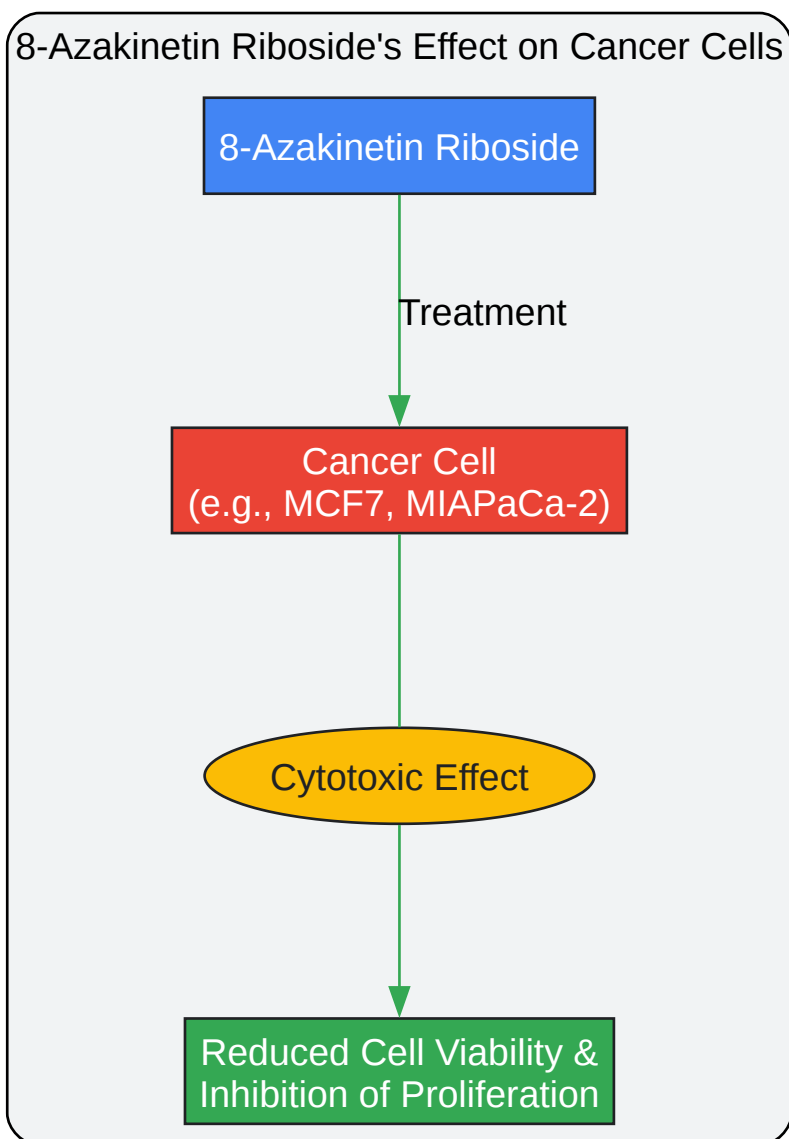
concentrations of **8-Azakinetin riboside**. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) is also included.

- Incubation: The treated plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).^[2]
- Viability Assessment: After each incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions. The plates are incubated for the required time to allow for colorimetric or fluorometric development.
- Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
- Data Analysis: The viability of treated cells is calculated as a percentage of the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed cytotoxic effect of **8-Azakinetin riboside** on cancer cells, leading to a reduction in their viability.

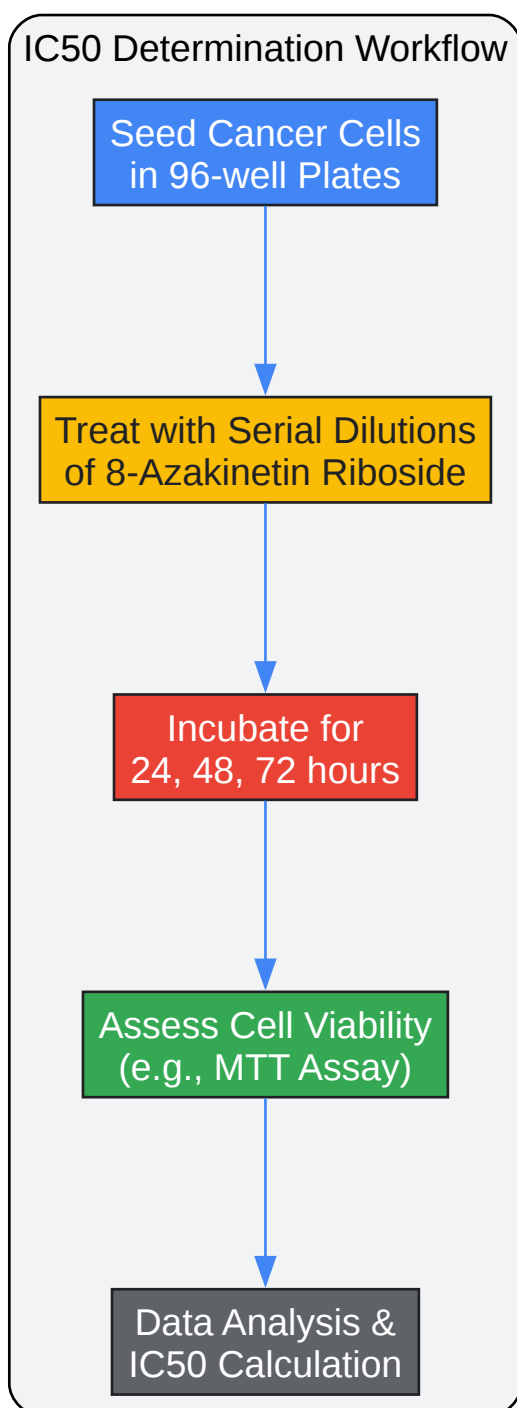


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Caption: Cytotoxic effect of **8-Azakinetin riboside** on cancer cells.

Experimental Workflow for IC50 Determination

The diagram below outlines the general workflow for determining the IC50 values of **8-Azakinetin riboside**.



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Caption: Workflow for determining IC50 values.

Discussion and Future Directions

The available preclinical data, although limited, suggests that **8-Azakinetin riboside** possesses cytotoxic properties against a variety of cancer cell lines. The time- and dose-dependent nature of this cytotoxicity, particularly the potent effects observed at 72 hours against ovarian (OVCAR-3) and pancreatic (MIAPaCa-2) cancer cells, is noteworthy.

However, several critical questions remain to be addressed:

- **Mechanism of Action:** The precise molecular mechanism by which **8-Azakinetin riboside** exerts its cytotoxic effects is unknown. Future studies should investigate its impact on key cellular processes such as DNA synthesis, apoptosis, and cell cycle regulation. Given its structural similarity to other 8-azaadenosine analogs, investigating its effect on enzymes like adenosine deaminases acting on RNA (ADARs) could be a fruitful avenue, although it's important to note that other 8-azaadenosine compounds have been found to be non-selective inhibitors of ADAR.^{[4][5]}
- **Selectivity:** While the IC50 values against the normal cell line MRC-5 are available, a more comprehensive evaluation of its selectivity for cancer cells over normal cells is required.
- **In Vivo Efficacy:** The anti-tumor activity of **8-Azakinetin riboside** needs to be evaluated in preclinical animal models of cancer to determine its therapeutic potential in a physiological context.
- **Pharmacokinetics and Pharmacodynamics:** Studies on the absorption, distribution, metabolism, and excretion (ADME) of **8-Azakinetin riboside** are essential for its development as a drug candidate.

Conclusion

8-Azakinetin riboside is a cytotoxic agent with demonstrated in vitro activity against several human cancer cell lines. The preliminary data presented in this guide highlights its potential as a lead compound for the development of novel anti-cancer therapies. Further in-depth research is necessary to elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and fully realize its therapeutic potential. This document serves as a starting point for researchers and drug development professionals interested in exploring the promise of **8-Azakinetin riboside**.

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